3-(1-金刚烷基)-1H-吡唑-5-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

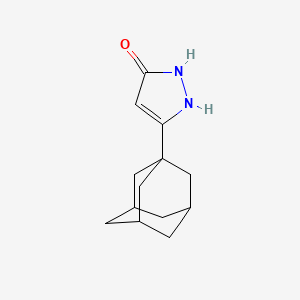

Synthesis Analysis The synthesis of 3-(1-adamantyl)-1H-pyrazol-5-ol involves the reaction of 1,3-dehydroadamantane with N-unsubstituted 3,4,5-R1,R2,R3-1H-pyrazoles in an inert solvent. This process is influenced by the NH acidity (pKa) of the starting pyrazole, which affects the reaction course and product yields (Butov et al., 2014). Additionally, synthesis methods have adapted to include microwave ovens, leading to an inversion of regioselectivity and the efficient production of mono and disubstituted 3(5)-(1-adamantyl) pyrazoles (Forfar et al., 1994).

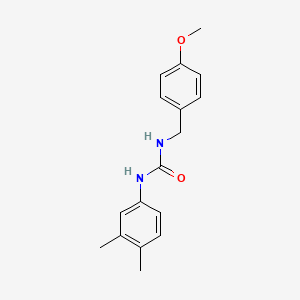

Molecular Structure Analysis The molecular structure of 3(5)-(1-adamantyl)pyrazoles shows that the compound crystallizes in tetramers formed by units of the 5-adamantyl tautomer, linked by N–H⋯N hydrogen bonds. This structure is consistent across various compounds within the 1-adamantyl substituted N-unsubstituted pyrazoles class, indicating a common structural motif across these molecules (Claramunt et al., 2000).

Chemical Reactions and Properties Chemical reactions involving 3-(1-adamantyl)-1H-pyrazol-5-ol demonstrate its versatility. For instance, nitration occurs at position 4 of the pyrazole ring but is accompanied by oxidation of the adamantyl substituent at position 3′. This indicates a certain reactivity and sensitivity of the compound under specific conditions (Claramunt et al., 2000). Additionally, adamantyl-substituted pyrazolones undergo reactions with aromatic and heterocyclic aldehydes, leading to the formation of condensation products at position 4 of the heteroring, further illustrating the compound's chemical reactivity (Bormasheva et al., 2010).

Physical Properties Analysis The physical properties of 3-(1-adamantyl)-1H-pyrazol-5-ol and its derivatives are closely linked to their molecular structures. X-ray crystallography studies reveal that these compounds form specific geometric arrangements, such as chains through N–H⋯N hydrogen bonds, which could affect their solubility, melting points, and other physical characteristics. The adamantane residue often exhibits a disordered arrangement between two usual conformations, impacting the physical properties of the compound (Cabildo et al., 1986).

Chemical Properties Analysis The chemical properties of 3-(1-adamantyl)-1H-pyrazol-5-ol are characterized by its reactivity towards various chemical transformations. The compound's ability to undergo nitration and react with aldehydes to form condensation products highlights its chemical versatility. Furthermore, the presence of the adamantyl group influences the compound's reactivity and the nature of the products formed, indicating a significant impact of the adamantyl substitution on the chemical behavior of the pyrazole nucleus (Claramunt et al., 2000; Bormasheva et al., 2010).

科学研究应用

合成与结构分析

吡唑的灵活合成:已经开发出一种新的合成方法,用于合成具有连接到碳 3 的官能化侧链和在碳 5 处具有不同取代基(包括金刚烷基)的吡唑。这种方法允许生产多官能吡唑,由于 C5 处取代基创造的独特立体环境,它们可以作为配体,从而增强氢键合能力 (Grotjahn 等人,2002).

化学和分子结构:3(5)-(1-金刚烷基)-4-溴吡唑的合成和分子结构已经详细说明,展示了该化合物在由氢键形成的四聚体中的结晶。这项工作提供了对金刚烷基取代吡唑的结构特征的见解 (Claramunt 等人,2000).

潜在应用

催化和化学转化:金刚烷基取代吡唑及其衍生物已被合成用于各种应用,包括作为生物活性化合物合成的中间体和配位化学中的配体。这些化合物还因其在构建金属有机骨架和催化化学反应中的潜力而受到研究,表明它们在合成化学中的多功能性 (Butov 等人,2014; Potapov,2016).

抗菌和抗病毒研究:金刚烷基引入吡唑的抗菌和抗病毒特性已被探索。特定的金刚烷衍生物已显示出对各种病原体的有希望的活性,突出了开发新治疗剂的潜力 (Moiseev 等人,2012; Anusha 等人,2015).

属性

IUPAC Name |

5-(1-adamantyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-12-4-11(14-15-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJGAHNSRIUOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=O)NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Adamantyl)-1H-pyrazol-5-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![6-(1,3-benzodioxol-5-ylmethyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5500100.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5500108.png)

![4-{4-[(4-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5500111.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)

![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)